molecular formula C22H25N3O4 B12154402 3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide

3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide

Cat. No.: B12154402
M. Wt: 395.5 g/mol
InChI Key: FSTZMYUQMHVWCX-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the corresponding Schiff base, which is then reduced to the amine. This intermediate is further reacted with 2-methyl-4-oxoquinazoline-3(4H)-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar aromatic and methoxy groups but lacking the quinazoline moiety.

    3-(3,4-Dimethoxyphenyl)propionic acid: Another related compound with a similar aromatic structure but different functional groups.

Uniqueness

3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide is unique due to its combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]propanamide

InChI

InChI=1S/C22H25N3O4/c1-15-24-18-7-5-4-6-17(18)22(27)25(15)13-12-23-21(26)11-9-16-8-10-19(28-2)20(14-16)29-3/h4-8,10,14H,9,11-13H2,1-3H3,(H,23,26)

InChI Key

FSTZMYUQMHVWCX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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